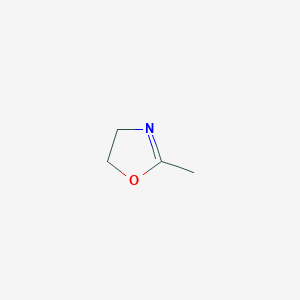

2-Methyl-2-oxazoline

描述

属性

IUPAC Name |

2-methyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4-5-2-3-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXJXWKCUUWCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26375-28-0 | |

| Record name | Poly(2-methyl-2-oxazoline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40870845 | |

| Record name | 2-Methyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | 2-Methyl-2-oxazoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-64-5 | |

| Record name | 2-Methyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1120-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-Oxazoline

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a versatile heterocyclic compound used as a monomer in polymerization reactions.[1] The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to produce and verify this crucial chemical building block.

Synthesis of this compound

The synthesis of 2-oxazolines can be achieved through various methods, including those starting from carboxylic acids, esters, nitriles, and N-(2-hydroxyethyl) amides.[2] The dehydrative cyclization of N-(2-hydroxyethyl) amides is a preferred route due to the ready availability of the starting materials from ethanolamine (B43304) and carboxylic acid derivatives.[2] A convenient one-pot process involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides.[2]

Synthesis via Boron Esters of N-(2-hydroxyethyl) Amides

A high-yield, one-pot process for synthesizing 2-oxazolines involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides at 240–260 °C in the presence of a solid acid scavenger like calcium oxide (CaO).[2] This method is applicable for preparing oxazolines from hydroxyethyl (B10761427) amides of both aliphatic and aromatic monocarboxylic acids.[2]

The overall process can be visualized as a three-step sequence within a single pot.

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a method describing the synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides.[2]

Step 1: Formation of N-(2-hydroxyethyl)acetamide

-

This intermediate can be formed either by the aminolysis of a carboxylic acid ester (e.g., ethyl acetate) with ethanolamine or by the dehydration of the carboxylic acid salt of ethanolamine.

Step 2: Generation of the Boron Ester

-

To the N-(2-hydroxyethyl)acetamide (0.1 mol), add 0.33 equivalents of boric acid.

-

Add toluene (B28343) (~50 mL) to the mixture.

-

Heat the mixture to 130 °C and remove the water formed during the reaction azeotropically using a Dean-Stark trap. This process typically takes 3–4 hours.

Step 3: Thermolysis and Cyclization

-

After the removal of water, add a solid acid scavenger such as calcium oxide (CaO). The use of an acid scavenger is crucial to prevent the polymerization of the 2-oxazoline product, which can be catalyzed by boric acid at high temperatures.[2]

-

Increase the temperature to 240–260 °C to induce thermolysis of the boron ester.

-

The this compound product is formed via cyclization and can be isolated and purified by distillation.

Reaction Data

| Parameter | Value | Reference |

| Starting Material | N-(2-hydroxyethyl)acetamide | [2] |

| Key Reagents | Boric Acid, Calcium Oxide (CaO) | [2] |

| Thermolysis Temperature | 240–260 °C | [2] |

| Yield | 75–94% (for various 2-oxazolines) | [2] |

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic and chromatographic techniques. These methods verify the structure and assess the purity of the final product.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecule.[2]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| -CH₃ | ~1.58-2.0 | Singlet | CDCl₃ | [2][3] |

| -N-CH₂- | ~3.46-3.8 | Triplet | CDCl₃ | [2][3] |

| -O-CH₂- | ~3.90-4.2 | Triplet | CDCl₃ | [2][3] |

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| -C H₃ | 13.9 | DMSO-d₆ | [4] |

| -N-C H₂- | 54.4 | DMSO-d₆ | [4] |

| -O-C H₂- | 66.8 | DMSO-d₆ | [4] |

| C=N | 166.5 | DMSO-d₆ | [4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic peak for 2-oxazolines is the C=N stretching vibration.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| C=N Stretch | ~1650-1670 | Strong | [5] |

| C-O Stretch | ~1200-1250 | Strong | [6] |

| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong | [5] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. It is used to assess the purity of this compound and confirm its molecular weight.[7][8]

| Parameter | Value | Reference |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.11 g/mol | [1] |

| Expected Molecular Ion (M⁺) | m/z = 85 | [9] |

| Common Fragments | m/z = 84, 70, 56, 42 | [9] |

Physical and Chemical Properties

A summary of key physical and chemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 1120-64-5 | [10] |

| Appearance | Colorless liquid | [10] |

| Boiling Point | 109.5-110.5 °C | [10] |

| Density | 1.005 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.434 | [10] |

References

- 1. This compound | C4H7NO | CID 70713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.itu.edu.tr [web.itu.edu.tr]

- 3. This compound(1120-64-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. innospk.com [innospk.com]

Cationic ring-opening polymerization (CROP) of 2-Methyl-2-oxazoline

An In-depth Technical Guide to the Cationic Ring-Opening Polymerization (CROP) of 2-Methyl-2-oxazoline

Introduction

The cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines is a robust and versatile method for synthesizing a class of polymers known as poly(2-oxazoline)s (PAOx).[1][2] Among these, poly(this compound) (PMeOx) has garnered significant attention, particularly within the biomedical and pharmaceutical fields.[3] PMeOx is regarded as a promising alternative to poly(ethylene glycol) (PEG) due to its high hydrophilicity, biocompatibility, "stealth" properties that evade immune recognition, and greater stability.[3][4]

The polymerization process is characterized by its "living" nature, which, under ideal conditions, proceeds without termination or chain transfer. This allows for precise control over polymer architecture, molecular weight, and end-group functionality, making it possible to synthesize well-defined homopolymers, block copolymers, and other complex structures.[5] This guide provides a comprehensive overview of the CROP of this compound, covering its core mechanism, detailed experimental protocols, and key quantitative data for researchers and professionals in drug development.

Core Mechanism

The CROP of this compound is a chain-growth polymerization that proceeds via a three-step mechanism: initiation, propagation, and termination. The driving force for the reaction is the enthalpic gain from the isomerization of the cyclic imino ether monomer into a more stable tertiary amide in the polymer backbone.[6]

Initiation

Initiation involves the nucleophilic attack of the nitrogen atom in the this compound monomer on an electrophilic initiator.[1][7] This reaction forms a strained tertiary oxazolinium cation, which is the active species for polymerization. A wide variety of electrophilic initiators can be used, with the most common being alkylating agents such as alkyl tosylates (e.g., methyl tosylate), alkyl triflates (e.g., methyl triflate), and alkyl halides (e.g., benzyl (B1604629) bromide).[1][8] The choice of initiator is critical, as a fast and efficient initiation step is necessary to ensure that all polymer chains grow simultaneously, leading to a narrow molar mass distribution.[1][6]

Propagation

During propagation, a monomer molecule acts as a nucleophile, attacking the electrophilic carbon atom (at the 5-position) of the oxazolinium ring of the growing polymer chain.[1][5] This attack opens the ring and regenerates the oxazolinium cation at the new chain end, allowing for the sequential addition of monomers.[5] The process establishes an equilibrium between the active cationic species and a dormant covalent species, which is influenced by the polarity of the solvent and the nature of the counter-ion.[1][6]

Termination

The living polymerization can be intentionally terminated by introducing a strong nucleophile. This step is highly versatile and allows for the introduction of specific functionalities at the polymer chain end.[1] Common terminating agents include water, which yields a hydroxyl end-group, and various primary or secondary amines (e.g., piperidine (B6355638), morpholine), which form stable amine linkages.[9] This end-capping capability is a key advantage for creating telechelic polymers used in drug conjugation and biomaterial synthesis.

Chain Transfer

While CROP can be a living process, side reactions like chain transfer can occur, particularly with highly reactive monomers such as this compound (MeOx).[2] Chain transfer involves the monomer acting as a base to abstract a proton from the polymer side chain.[2] This terminates one chain while creating a new initiating species, potentially leading to polymers with broader molar mass distributions and molar masses lower than theoretically expected.[2][10] These events are more pronounced when attempting to synthesize high molar mass PMeOx.[11]

Experimental Protocols

Achieving a well-controlled polymerization requires rigorous purification of reagents and adherence to anhydrous, inert atmosphere techniques.

Materials and Purification

-

Monomer (this compound, MeOx): Commercial MeOx often contains basic impurities and water, which can interfere with initiation and cause premature termination. A common purification method involves stirring the crude monomer with an acid, such as citric acid, to remove basic impurities.[12][13] The monomer is then decanted and dried over potassium carbonate and magnesium sulfate (B86663) before being distilled under an inert atmosphere (e.g., Argon or Nitrogen).[12] For ultimate purity, fractional distillation from a drying agent like calcium hydride (CaH₂) is recommended. The purified monomer should be stored under inert gas in a sealed container.

-

Initiator: The choice of initiator dictates the initiation rate and the α-end group of the polymer. Methyl tosylate (MeOTs) and methyl triflate (MeOTf) are highly effective.[8] MeOTs is often preferred due to its higher stability.[1] Initiators should be of high purity and handled under inert conditions.

-

Solvent: The CROP of MeOx is typically conducted in polar aprotic solvents that can stabilize the cationic propagating species. Acetonitrile (MeCN) is the most common choice due to its high polarity, ease of use, and relatively low toxicity.[6][8] Other solvents like dimethylformamide (DMF) or benzonitrile (B105546) can also be used.[10] The solvent must be rigorously dried (anhydrous) to prevent it from acting as a terminating agent. This is typically achieved by distillation over a suitable drying agent (e.g., CaH₂ for MeCN).

General Polymerization Procedure

The following is a representative protocol for the synthesis of PMeOx. All glassware should be flame-dried or oven-dried and assembled under a positive pressure of inert gas.

-

Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon or nitrogen.

-

Reagent Addition: Anhydrous solvent (e.g., acetonitrile) is transferred to the flask via a cannula or a gas-tight syringe. The purified this compound monomer is then added.

-

Initiation: The reaction mixture is brought to the desired temperature (e.g., 80-140 °C) in a preheated oil bath.[6] The initiator (e.g., methyl tosylate), dissolved in a small amount of anhydrous solvent, is then injected into the flask to start the polymerization.

-

Propagation: The reaction is allowed to proceed with stirring for a predetermined time, which depends on the target molecular weight and reaction temperature. The progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR spectroscopy.

-

Termination: Once the desired conversion is reached, the polymerization is terminated by adding a nucleophilic quenching agent. For example, adding a solution of piperidine in the reaction solvent will cap the polymer chains. The termination is typically rapid.[9]

-

Isolation and Purification: After cooling to room temperature, the polymer solution is concentrated under reduced pressure. The resulting polymer is then dissolved in a suitable solvent (e.g., water or methanol) and purified, typically by precipitation into a non-solvent like cold diethyl ether, to remove unreacted monomer and initiator residues. The purified polymer is collected by filtration or centrifugation and dried under vacuum until a constant weight is achieved.

References

- 1. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Poly(this compound) conjugates with doxorubicin: From synthesis of high drug loading water-soluble constructs to in vitro anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of defined high molar mass poly(this compound) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Determination of the Degree of Crystallinity of Poly(this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Poly(2-methyl-2-oxazoline): A Technical Guide for Drug Development

An in-depth guide to the structure, properties, and applications of Poly(2-methyl-2-oxazoline) (PMeOx), a versatile polymer for biomedical and pharmaceutical research.

Introduction

Poly(this compound) (PMeOx) is a synthetic polymer that has garnered significant interest in the biomedical and pharmaceutical fields. It is a member of the poly(2-oxazoline) (PAOx) family, which are considered pseudo-polypeptides due to their structural similarity to natural peptides.[1] PMeOx is particularly noted for its high hydrophilicity, biocompatibility, stealth properties, and stability, making it a promising alternative to poly(ethylene glycol) (PEG) for various applications, including drug delivery, protein conjugation, and surface modification.[2][3] This technical guide provides a comprehensive overview of the core structure, properties, synthesis, and characterization of PMeOx for researchers, scientists, and drug development professionals.

Structure and Core Properties

PMeOx is produced through the cationic ring-opening polymerization (CROP) of this compound monomers.[1] The resulting polymer possesses a polyamide backbone with tertiary amide side chains. This unique structure imparts several beneficial properties.

Chemical Structure

The repeating unit of PMeOx consists of an N-acetylethylenimine group. The structure is characterized by a flexible backbone and pendant methyl groups.

A diagram of the chemical structure of PMeOx will be rendered here. Due to current limitations, an image placeholder is used. The intended diagram shows the repeating unit: -[N(COCH3)CH2CH2]-.

Caption: Chemical structure of the Poly(this compound) repeating unit.

Key Properties

PMeOx is distinguished by its strong hydrophilic character, which is even greater than that of PEG.[3] This high water solubility is a key attribute for its use in biological systems.[4] The polymer exhibits excellent "stealth" properties, meaning it can reduce non-specific protein adsorption, which in turn can prolong circulation times of drug carriers in the body.[2] PMeOx-based coatings have been shown to be significantly more stable under physiological conditions compared to PEG coatings.[2] Furthermore, PMeOx is considered biocompatible and non-toxic, with studies demonstrating good cell viability in its presence.[5][6]

Quantitative Data

The physical and thermal properties of PMeOx can be tailored by controlling the molecular weight and polydispersity during synthesis.

Physical and Chemical Properties

| Property | Value | Solvents |

| Molecular Weight (Mn) | Typically 5,000 - 58,000 g/mol [5][7] | - |

| Polydispersity Index (PDI) | < 1.3[5] | - |

| Solubility | Highly soluble | Water, Ethanol, Methanol, Chloroform (B151607), DMF[4][8] |

| Density | ~1.005 g/mL at 25 °C[9] | - |

Thermal Properties

| Property | Value | Notes |

| Glass Transition Temperature (Tg) | 75-80 °C[7][9] | Can vary with molecular weight. |

| Melting Temperature (Tm) | 95-180 °C[1][4] | Indicates a semi-crystalline nature. |

| Degradation Temperature | Onset above 209 °C[1][4] | High thermal stability. |

Synthesis and Characterization

The primary method for synthesizing well-defined PMeOx is through living cationic ring-opening polymerization (CROP). An alternative route involves the acetylation of linear polyethyleneimine (PEI).[7]

Cationic Ring-Opening Polymerization (CROP) of this compound

CROP allows for the synthesis of PMeOx with controlled molecular weights and narrow molecular weight distributions.[1] The process involves three main steps: initiation, propagation, and termination.

Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP) of PMeOx.

Experimental Protocols

This protocol describes a typical laboratory-scale synthesis of PMeOx.

Materials:

-

This compound (MeOx), dried and distilled from CaH2.

-

Initiator (e.g., methyl tosylate (MeOTs) or benzyl (B1604629) chloride/boron trifluoride etherate).

-

Anhydrous acetonitrile (B52724) (ACN).

-

Terminating agent (e.g., methanolic potassium hydroxide).

-

Diethyl ether (anhydrous).

-

Argon or Nitrogen gas supply.

-

Schlenk line or glovebox.

Procedure:

-

All glassware is dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen).

-

The initiator (e.g., propargyl tosylate, 1 equivalent) is dissolved in anhydrous acetonitrile in a Schlenk flask.[10]

-

The desired amount of this compound monomer (e.g., 60 equivalents) is added to the flask via syringe.[10]

-

The reaction mixture is stirred vigorously and heated to a specified temperature (e.g., 80 °C) in an oil bath.[10]

-

The polymerization is allowed to proceed for a set time (e.g., 4 hours), with reaction progress monitored by ¹H NMR spectroscopy by comparing the signals of the monomer's CH2 groups with the polymer's CH2 signals.[10]

-

The polymerization is quenched by the addition of a terminating agent (e.g., methanolic potassium hydroxide).[10]

-

After cooling to room temperature, the polymer is isolated by slow precipitation into cold diethyl ether.[10]

-

The precipitated polymer is collected by filtration or centrifugation, washed with diethyl ether, and dried under vacuum.

GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized PMeOx.

Instrumentation and Conditions:

-

GPC System: Equipped with a refractive index (RI) detector.

-

Columns: A set of columns suitable for the expected molecular weight range (e.g., TSK columns G2000, G3000, G4000).[10]

-

Mobile Phase: 0.1 M LiBr in dimethylformamide (DMF) or 0.1 M aqueous NaNO3.[1][11]

-

Flow Rate: 0.5 - 1.0 mL/min.[11]

-

Calibration: Polystyrene or polyethylene (B3416737) glycol standards.[1][11]

Procedure:

-

Prepare a stock solution of the PMeOx sample in the mobile phase at a concentration of approximately 2-6 mg/mL.[1][11]

-

Filter the sample solution through a 0.2 µm PTFE filter before injection.

-

Inject the sample into the GPC system.

-

Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) relative to the calibration standards.

NMR is used to confirm the chemical structure and determine monomer conversion.

Instrumentation and Conditions:

-

NMR Spectrometer: 300-600 MHz.

-

Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[10]

-

Reference: Tetramethylsilane (TMS) or residual solvent peak.[10]

Procedure:

-

Dissolve a small amount of the PMeOx sample in the chosen deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Characteristic signals for PMeOx in CDCl3 are typically observed at: δ 2.0-2.3 ppm (s, 3H, -COCH3) and δ 3.1-3.5 ppm (m, 4H, -N-CH2-CH2-).[10]

DSC is used to determine the thermal properties of PMeOx, such as the glass transition temperature (Tg) and melting temperature (Tm).

Instrumentation and Conditions:

-

DSC Instrument: Standard differential scanning calorimeter.

-

Sample Pans: Aluminum pans.

-

Atmosphere: Inert atmosphere (e.g., nitrogen).

-

Heating Rate: 5-10 °C/min.[12]

Procedure:

-

Accurately weigh a small amount of the PMeOx sample (5-10 mg) into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected melting point, then cool it down, and then perform a second heating scan. The second heating scan is typically used to determine the Tg and Tm to erase the thermal history of the sample.

-

Analyze the thermogram to identify the glass transition and any melting endotherms.

Experimental and Logical Workflow

The synthesis and characterization of PMeOx follow a logical progression from monomer purification to final polymer analysis.

Caption: A typical workflow for the synthesis and characterization of PMeOx.

Applications in Drug Development

The favorable properties of PMeOx make it a highly attractive material for a range of drug development applications.

-

Drug Delivery Systems: PMeOx can be used to form the hydrophilic shell of micelles and nanoparticles for the delivery of hydrophobic drugs. Its stealth properties help to prolong the circulation time of these drug carriers.[2]

-

Bioconjugation: PMeOx can be conjugated to proteins and peptides ("POxylation") to improve their stability, reduce immunogenicity, and extend their half-life in the body, similar to PEGylation.[2]

-

Anti-fouling Surfaces: PMeOx can be grafted onto surfaces of medical devices and implants to prevent protein adsorption and biofilm formation, thereby improving their biocompatibility.[2]

-

Hydrogels: Cross-linked PMeOx can form hydrogels for controlled drug release and tissue engineering applications.

PMeOx shows particular promise as a superior alternative to PEtOx in some contexts, demonstrating better anti-fouling properties and potential for higher drug loading in certain formulations.

Conclusion

Poly(this compound) is a versatile and promising polymer for researchers and professionals in drug development. Its unique combination of high hydrophilicity, biocompatibility, stealth properties, and synthetic tractability allows for the creation of advanced drug delivery systems, bioconjugates, and biomaterials. The ability to precisely control its molecular weight and structure through living cationic ring-opening polymerization provides a robust platform for designing materials with tailored properties to meet the specific demands of a wide range of biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of the Degree of Crystallinity of Poly(this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Poly(this compound), hydroxy terminated average Mn 5,000, PDI <1.3 | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Solubility and Hydrophilicity of Poly(2-methyl-2-oxazoline)

This technical guide provides a comprehensive overview of the core physicochemical properties of poly(this compound) (PMOXA), focusing on its solubility and hydrophilicity. These characteristics are pivotal to its increasing use in biomedical and pharmaceutical applications, where it is often considered a viable alternative to poly(ethylene glycol) (PEG).

Introduction to Poly(this compound) (PMOXA)

Poly(2-oxazoline)s (POx) are a class of polymers with a polyamide backbone that are synthesized via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. This synthetic versatility allows for the tuning of polymer properties by modifying the side chain.[1] Poly(this compound), the simplest member of the POx family, possesses a methyl group as its side chain.[2] This structure imparts a high degree of hydrophilicity, making PMOXA highly soluble in water and an attractive candidate for various biomedical applications, including drug delivery, antifouling coatings, and hydrogels.[3][4][5][6] Its biocompatibility and "stealth" behavior, which reduces recognition by the immune system, are also key advantages.[4][7]

Synthesis of Poly(this compound)

The primary method for synthesizing PMOXA is through living cationic ring-opening polymerization (CROP) of the this compound monomer.[8] This technique allows for excellent control over the polymer's molecular weight and results in a low dispersity.[3] The polymerization is typically initiated by an electrophilic species, and functionalities can be introduced at both ends of the polymer chain by careful selection of the initiator and terminating agent. While direct polymerization can be challenging for achieving high molecular weights, alternative methods like the acetylation of linear polyethyleneimine (PEI) have been developed.[3]

Solubility of Poly(this compound)

The solubility of a polymer is a critical parameter for its application, particularly in drug formulation and delivery. PMOXA is renowned for its excellent solubility in a range of polar solvents, most notably water.

Aqueous and Organic Solvent Solubility

Due to its hydrophilic tertiary amide backbone and the small methyl side chain, PMOXA is completely water-soluble across the entire temperature range of liquid water under standard atmospheric pressure.[2][9] Its hydrophilicity is even considered to be higher than that of PEG.[4] This high water solubility is a key factor in its use for biomedical applications. PMOXA is also soluble in various polar organic solvents.

Table 1: Solubility of Poly(this compound) in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [2][10] |

| Ethanol (EtOH) | Soluble | [10][11] |

| Methanol (MeOH) | Soluble | [10] |

| Chloroform (CHCl₃) | Soluble | [10] |

| Dichloromethane (DCM) | Soluble | [10] |

| Dimethylformamide (DMF) | Soluble | [10] |

Lower Critical Solution Temperature (LCST) Behavior

Many poly(2-oxazoline)s exhibit thermoresponsive behavior in water, characterized by a Lower Critical Solution Temperature (LCST). Above the LCST, the polymer becomes insoluble and phase-separates from the solution, causing it to appear cloudy.[12] This property is dependent on the hydrophobicity of the side chain. For instance, poly(2-ethyl-2-oxazoline) (PEtOx) and poly(2-isopropyl-2-oxazoline) (PiPrOx) have LCSTs around 61-69°C and 26-34°C, respectively.[12]

However, due to its high hydrophilicity, poly(this compound) does not exhibit LCST behavior in water ; it remains soluble at all temperatures between 0°C and 100°C.[2][12] The hydrophobic character of the methyl side chain is insufficient to overcome the hydrophilic nature of the polymer backbone upon heating.[2]

Hydrophilicity of Poly(this compound)

Hydrophilicity, or the affinity of a material for water, is a defining characteristic of PMOXA. This property governs its interaction with biological systems, influencing its biocompatibility and antifouling properties.

The hydrophilicity of PMOXA arises from the ability of the oxygen and nitrogen atoms in its tertiary amide backbone to form hydrogen bonds with water molecules. This strong interaction with water contributes to its high solubility and its "stealth" properties, which help to prevent protein adsorption and reduce immune system recognition.[4]

A standard method to quantify the hydrophilicity of a polymer surface is by measuring the water contact angle.[13] A lower contact angle indicates greater hydrophilicity, as the water droplet spreads more readily across the surface.[14] Surfaces with water contact angles below 90° are considered hydrophilic.[14][15]

Table 2: Typical Water Contact Angles for PMOXA-based Surfaces

| Surface Type | Water Contact Angle (°) | Indication | Reference(s) |

| PMOXA-r-GMA based coating | ~30 - 40 | Hydrophilic | [5] |

| PMOXA functionalized silica (B1680970) nanoparticles | Not specified, but noted as more hydrophilic than PEtOx | Highly Hydrophilic | [4] |

Experimental Protocols

Protocol for Cloud Point Determination by Turbidimetry

While PMOXA homopolymer does not have a cloud point in water, this method is fundamental for characterizing thermoresponsive copolymers containing PMOXA or other poly(2-oxazoline)s. Turbidimetry measures the decrease in light transmittance through a solution as it becomes cloudy due to polymer phase separation upon heating.[16][17]

Methodology:

-

Solution Preparation: Prepare a polymer solution of a specific concentration (e.g., 5 mg/mL) in deionized water. Ensure the polymer is fully dissolved.[11][18]

-

Apparatus Setup: Use a turbidimeter or a spectrophotometer equipped with a temperature-controlled cuvette holder. A common setup involves a light source (e.g., laser or LED), a sample vial, and a detector to measure light transmittance.[17]

-

Measurement:

-

Place the polymer solution in the instrument.

-

Heat the solution at a constant, slow rate (e.g., 1°C/min) while stirring.[18]

-

Continuously record the light transmittance (often as a percentage of the initial value) as a function of temperature.

-

-

Data Analysis: The cloud point temperature (Tcp) is defined as the temperature at which the transmittance drops to a specific value (e.g., 50% or 90% of the initial reading).

Protocol for Water Contact Angle Measurement

This protocol outlines the sessile drop method for determining the static water contact angle on a PMOXA-coated surface, providing a quantitative measure of its hydrophilicity.[14]

Methodology:

-

Substrate Preparation: Prepare a flat, smooth film or coating of the PMOXA polymer on a suitable substrate (e.g., silicon wafer or glass slide). Ensure the surface is clean and dry.

-

Apparatus Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.[15] The system should be placed on a vibration-free table in an environment with controlled temperature and humidity.[15]

-

Droplet Deposition:

-

Dispense a small droplet of high-purity water (typically 2-5 µL) onto the polymer surface.

-

Lower the needle close to the surface and allow the droplet to gently transfer to the substrate.[15]

-

-

Image Capture and Analysis:

-

Immediately after deposition, capture a high-resolution image of the droplet profile.

-

Use the accompanying software to analyze the image. The software fits a mathematical model (e.g., Young-Laplace) to the drop shape to calculate the angle formed at the three-phase (solid-liquid-gas) interface.[14]

-

-

Replication: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.[15]

Applications in Drug Development

The exceptional solubility and hydrophilicity of PMOXA are leveraged in advanced drug delivery systems. Amphiphilic block copolymers, consisting of a hydrophilic PMOXA block and a hydrophobic block [e.g., poly(2-butyl-2-oxazoline)], can self-assemble in aqueous solutions to form polymeric micelles.[19][20] These core-shell nanostructures can encapsulate poorly water-soluble drugs within their hydrophobic core, thereby improving drug solubility and stability. The hydrophilic PMOXA corona forms a protective shell that interfaces with the aqueous environment, providing colloidal stability and shielding the encapsulated drug.

Conclusion

Poly(this compound) is a highly versatile polymer characterized by its exceptional hydrophilicity and broad solvent solubility. Unlike other thermoresponsive poly(2-oxazoline)s, PMOXA does not exhibit an LCST in water, remaining soluble across all physiologically relevant temperatures. These properties, combined with its biocompatibility and low immunogenicity, make PMOXA a leading material in the development of advanced drug delivery systems, antifouling surfaces, and other biomedical technologies. A thorough understanding of its solubility and hydrophilicity, and the methods used to characterize them, is essential for professionals working to harness its full potential.

References

- 1. Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of defined high molar mass poly(this compound) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Conformational Parameters and Hydrodynamic Behavior of Poly(this compound) in a Broad Molar Mass Range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and characterizations of poly(this compound) based antifouling coating by thermally induced immobilization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyoxazoline: chemistry, properties, and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Thermoresponsive poly(2-oxazoline)s, polypeptoids, and polypeptides - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01320A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. nanoscience.com [nanoscience.com]

- 15. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]

- 16. Machine Learning Models for Predicting Polymer Solubility in Solvents across Concentrations and Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Analysis of 2-Methyl-2-oxazoline Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical methods for assessing the purity of 2-Methyl-2-oxazoline, a critical monomer in the development of advanced biomaterials and pharmaceutical excipients.

Introduction

This compound is a cyclic imino ether that serves as a key monomer for the synthesis of poly(this compound) (PMOx), a versatile polymer with a wide range of applications in the biomedical field. The performance and safety of PMOx-based materials are directly influenced by the purity of the monomer. This guide details the necessary protocols for ensuring high-purity this compound for research and development purposes.

Synthesis and Purification

High-purity this compound can be synthesized and purified in the laboratory using established methods.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the zinc chloride-catalyzed reaction of acetonitrile (B52724) and monoethanolamine.[1]

Experimental Protocol:

-

To a 250-mL one-necked round-bottom flask equipped with a magnetic stir bar, add anhydrous zinc chloride (6.82 g, 0.05 mol).

-

In a separate container, mix acetonitrile (70 mL, 1.34 mol) and monoethanolamine (100 mL, 1.66 mol).

-

Add the acetonitrile and monoethanolamine mixture to the reaction flask.

-

Equip the flask with a reflux condenser and an argon inlet, maintaining a gentle argon flow (10 mL/min).

-

Heat the reaction mixture to 82 °C with continuous stirring.

-

Monitor the reaction progress by testing for the cessation of ammonia (B1221849) evolution from the outlet tube using litmus (B1172312) paper.

-

Upon completion, isolate the crude this compound by distillation, collecting the fraction boiling between 108–112 °C. This procedure typically yields around 82 g (72%) of the crude monomer.[1]

Purification of this compound

Purification is crucial to remove unreacted starting materials, byproducts, and water, which can interfere with polymerization. A method utilizing citric acid to remove basic impurities followed by drying and distillation has proven effective.[1][2]

Experimental Protocol:

-

Dissolve citric acid (2 g) in the crude this compound (82 g). Let the solution stand for 2 hours.

-

Pour the solution into dichloromethane (B109758) (150 mL) with stirring, which will cause the formation of a precipitate.

-

Transfer the liquid phase to a 250 mL flat-bottom flask.

-

Add potassium carbonate (3 g) and magnesium sulfate (B86663) (3 g) to the flask to act as drying agents.

-

Seal the flask and stir the dispersion for 4 hours.

-

Filter off the precipitate.

-

Distill the liquid phase, collecting the fraction that boils at 110 °C. This process can yield up to 92% of the pure monomer relative to the starting crude material.[1][2] An alternative final purification step involves distillation over barium oxide.

Purity Analysis

A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive assessment of this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile impurities.

Experimental Protocol:

-

Instrumentation: An Agilent 7890B gas chromatograph coupled to an Agilent 5977 quadrupole mass spectrometer or equivalent.[3]

-

Column: HP-5ms (30 m length, 0.25 mm internal diameter).[3]

-

Carrier Gas: Helium at a flow rate of 1.4 sccm.[3]

-

Injector Temperature: 180 °C.[3]

-

Injection Mode: Split (5:1).[3]

-

Oven Temperature Program: Hold at 30 °C for 4 minutes, then ramp up to 120 °C at a rate of 15 °C/min.[3]

-

MS Operation: Electron impact (EI) mode at 70 eV, scanning from 12 to 120 amu.[3]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane.

Data Presentation:

| Parameter | Crude Monomer | Purified Monomer |

| Purity by GC-MS (%) | ~95% | >99.5% |

| Acetonitrile (ppm) | >1000 | <100 |

| N-acetylethanolamine (ppm) | Variable | <50 |

| Water Content (ppm) | >500 | <100 |

Note: The values presented are typical and may vary depending on the specific synthesis and purification conditions.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an accurate determination of monomer purity by comparing the integral of a monomer proton signal to that of a certified internal standard.

Experimental Protocol:

-

Internal Standard Selection: Choose an internal standard with a known purity that has a sharp singlet in a region of the 1H NMR spectrum that does not overlap with the analyte signals. Maleic anhydride (B1165640) is a suitable choice.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

-

Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

-

Add a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to dissolve both the sample and the internal standard completely.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons.

-

-

Data Processing and Purity Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the characteristic signals of both the this compound and the internal standard. For this compound, the methylene (B1212753) protons (-CH2-O- and -CH2-N=) are suitable.

-

Calculate the purity using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Data Presentation:

| Analytical Method | Purity Specification |

| qNMR | ≥ 99.0% |

| GC-MS | ≥ 99.5% |

| Water Content (Karl Fischer) | ≤ 0.1% |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the functional groups present in the monomer and for detecting certain impurities.

Experimental Protocol:

-

Sample Preparation: A thin film of the liquid monomer can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

Characteristic Peaks of this compound:

| Wavenumber (cm-1) | Vibrational Mode |

| ~2970-2850 | C-H stretching (methyl and methylene) |

| ~1670 | C=N stretching (oxazoline ring) |

| ~1250 | C-O stretching (oxazoline ring) |

The presence of a broad peak around 3300 cm-1 would indicate the presence of O-H or N-H containing impurities, such as water or N-acetylethanolamine.

Visualization of Workflows

Purification Workflow

Caption: Purification workflow for this compound.

Purity Analysis Workflow

Caption: Comprehensive workflow for purity analysis.

Conclusion

The purity of this compound is paramount for the successful development of high-quality poly(2-oxazoline)-based materials for biomedical and pharmaceutical applications. The synthesis, purification, and analytical protocols detailed in this guide provide a robust framework for researchers and developers to ensure the quality and consistency of their monomer, ultimately leading to more reliable and reproducible outcomes in their work.

References

The Core Mechanism of 2-Methyl-2-Oxazoline Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cationic ring-opening polymerization (CROP) of 2-methyl-2-oxazoline stands as a cornerstone in the synthesis of poly(2-oxazoline)s (POx), a class of polymers with significant promise in biomedical applications, including drug delivery systems and tissue engineering.[1][2] This guide provides a comprehensive exploration of the core mechanisms governing this polymerization, offering quantitative kinetic data, detailed experimental protocols, and visual representations of the reaction pathways to support researchers and professionals in the field.

The Mechanism of Cationic Ring-Opening Polymerization (CROP)

The polymerization of this compound proceeds via a living cationic ring-opening mechanism, which can be dissected into three primary stages: initiation, propagation, and termination.[2] The "living" nature of this polymerization, under ideal conditions, allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molar mass distributions.[3]

Initiation

The process is initiated by an electrophilic species that attacks the nucleophilic nitrogen atom of the this compound monomer. This results in the formation of a cyclic oxazolinium cation, the active species for polymerization.[3] A wide array of initiators can be employed, with alkylating agents being the most common. These include:

-

Alkyl Tosylates: Methyl tosylate (MeOTs) is a frequently used initiator due to its stability and ability to promote fast and efficient initiation.[4][5]

-

Alkyl Triflates: Methyl triflate (MeOTf) is a highly reactive initiator, often leading to faster polymerization rates.[5][6]

-

Alkyl Halides: Benzyl bromide and methyl iodide are also effective initiators.[4][5][7]

The choice of initiator significantly impacts the initiation rate (k_i) and the overall polymerization kinetics. For a well-controlled polymerization, a fast initiation rate relative to the propagation rate (k_i >> k_p) is desirable to ensure that all polymer chains grow simultaneously.[4]

Caption: Initiation of this compound Polymerization.

Propagation

Following initiation, the propagation stage involves the sequential addition of monomer units to the active oxazolinium cation at the end of the growing polymer chain. The nucleophilic nitrogen of an incoming monomer attacks the electrophilic carbon atom of the oxazolinium ring, leading to ring opening and the regeneration of the active species at the new chain end.[2]

The rate of propagation (k_p) is influenced by several factors, including the monomer concentration, temperature, and the polarity of the solvent.[2] A key aspect of 2-oxazoline polymerization is the equilibrium between the cationic propagating species and a covalent species. The nature of the counter-ion (from the initiator) and the solvent polarity can shift this equilibrium, thereby affecting the polymerization rate.[2][7] Highly polar solvents tend to favor the more reactive ionic species.[2]

Caption: Propagation Step in this compound Polymerization.

Termination

Termination of the polymerization can occur through the deliberate addition of a terminating agent or by reaction with impurities. Nucleophilic reagents, such as water, amines, or carboxylates, can react with the oxazolinium cation to form a stable, non-propagating end-group. This step is crucial for controlling the final polymer structure and for introducing specific end-group functionalities.[2]

Caption: Termination of the Living Polymer Chain.

Chain Transfer

A significant side reaction in the polymerization of this compound is chain transfer to the monomer. In this process, a monomer molecule acts as a base, abstracting a proton from the α-position of the oxazolinium side-chain of a growing polymer. This results in a terminated polymer chain and a new protonated monomer species that can initiate a new chain. This side reaction becomes more prominent when aiming for high molecular weight polymers and can lead to a broadening of the molecular weight distribution. The chain transfer rate for this compound is notably higher than that for other 2-alkyl-2-oxazolines, such as 2-ethyl-2-oxazoline.[8]

Caption: Chain Transfer to Monomer in this compound Polymerization.

Quantitative Data on Polymerization Kinetics

The rate of polymerization is a critical parameter for controlling the synthesis of poly(this compound). The following table summarizes the apparent propagation rate constants (k_app) for the polymerization of this compound under different conditions.

| Initiator | Solvent | Temperature (°C) | [M]₀ (M) | [M]₀/[I]₀ | k_app (x 10⁻⁴ L mol⁻¹ s⁻¹) | Reference |

| Methyl triflate | Dihydrolevoglucosenone | 60 | 3 | 50 | - | [8] |

| Methyl triflate | Dihydrolevoglucosenone | 90 | 3 | 50 | - | [8] |

| Methyl triflate | Dihydrolevoglucosenone | 120 | 3 | 50 | - | [8] |

| 2-Ethyl-3-methyl-2-oxazolinium triflate | Dihydrolevoglucosenone | 90 | 3 | 50 | - | [8] |

| Methyl triflate | Acetonitrile | 85 | - | - | 13.1 | [6] |

| Bis-triflate | Acetonitrile | 85 | - | - | 25.8 | [6] |

| Tris-triflate | Acetonitrile | 85 | - | - | 39.5 | [6] |

| Tetrakis-triflate | Acetonitrile | 85 | - | - | 52.0 | [6] |

Note: The original data in some sources were presented as apparent polymerization rates. Direct comparison of k_app values should be done with caution as they can be influenced by the initiation efficiency.

Experimental Protocols

Materials and Purification

-

This compound (MeOx): Commercially available MeOx should be distilled over barium oxide or calcium hydride and stored under an inert atmosphere (e.g., argon) to remove water and other impurities.[4] For enhanced purity, a method involving dissolution in dichloromethane (B109758) followed by treatment with citric acid to remove basic impurities can be employed.[1]

-

Initiators: Initiators such as methyl tosylate and methyl triflate should be purified by distillation and stored under an inert atmosphere.[6]

-

Solvent: Acetonitrile is a common solvent and should be dried over calcium hydride and distilled prior to use.[6]

General Polymerization Procedure

The following is a general protocol for the cationic ring-opening polymerization of this compound.

Caption: General Experimental Workflow for this compound Polymerization.

Detailed Steps:

-

Reactor Setup: A dried and argon-flushed reaction flask equipped with a magnetic stir bar is charged with the desired amount of initiator.

-

Solvent and Monomer Addition: The appropriate volume of dry solvent is added to dissolve the initiator. Subsequently, the purified this compound monomer is added.

-

Polymerization: The reaction flask is immersed in a preheated oil bath set to the desired polymerization temperature. The reaction is allowed to proceed with stirring under an inert atmosphere.

-

Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots from the reaction mixture and analyzing the monomer conversion by ¹H NMR spectroscopy or gas chromatography.[6][8]

-

Termination: Once the desired monomer conversion is reached, the polymerization is terminated by the addition of a nucleophilic agent.

-

Purification: The polymer is isolated and purified, typically by precipitation into a cold non-solvent like diethyl ether, followed by filtration and drying under vacuum.[8] Alternatively, for water-soluble polymers, dialysis against water followed by lyophilization can be used for purification.[8]

Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.

-

Size Exclusion Chromatography (SEC): SEC (also known as Gel Permeation Chromatography or GPC) is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the monomer conversion during polymerization.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides detailed information about the polymer structure, including end-groups and the presence of any side products.

Conclusion

The cationic ring-opening polymerization of this compound is a versatile and powerful method for synthesizing well-defined polymers for a range of advanced applications. A thorough understanding of the underlying reaction mechanisms, including initiation, propagation, termination, and chain transfer, is paramount for controlling the polymerization process and tailoring the final polymer properties. By carefully selecting the initiator, solvent, and reaction conditions, and by employing rigorous experimental techniques, researchers can synthesize poly(this compound) with desired molecular weights, narrow molecular weight distributions, and specific end-group functionalities, paving the way for innovations in drug development and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 5. Preparation and characterizations of poly(this compound) based antifouling coating by thermally induced immobilization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. tu-dresden.de [tu-dresden.de]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Living Polymerization of 2-Methyl-2-Oxazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the living cationic ring-opening polymerization (CROP) of 2-methyl-2-oxazoline (MeOx), a crucial process for the synthesis of poly(this compound) (PMeOx). PMeOx is a versatile polymer with significant potential in biomedical applications, particularly in drug delivery, owing to its biocompatibility, stealth properties, and tunable characteristics. This document details the polymerization mechanism, key reactants, reaction conditions, and characterization techniques, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction to Poly(this compound)

Poly(this compound) is a synthetic polymer that has emerged as a promising alternative to poly(ethylene glycol) (PEG) in the biomedical field.[1] Its structure, characterized by a polyamide backbone, imparts unique properties such as high hydrophilicity, stability, and low immunogenicity.[1] The living nature of the cationic ring-opening polymerization of MeOx allows for the precise control over molecular weight, low polydispersity, and the introduction of a variety of functional end-groups, making it highly suitable for the design of advanced drug delivery systems, polymer-drug conjugates, and other biomedical materials.[2][3]

The Mechanism of Living Cationic Ring-Opening Polymerization (CROP)

The polymerization of this compound proceeds via a living cationic ring-opening mechanism, which consists of three main stages: initiation, propagation, and termination.[4] The "living" nature of this polymerization implies that the propagating species remains active until a terminating agent is intentionally added, allowing for the synthesis of well-defined polymers and block copolymers.[4]

Initiation

The polymerization is initiated by an electrophilic species that attacks the nitrogen atom of the this compound monomer, forming a cyclic oxazolinium cation.[5] Common initiators include alkyl halides, tosylates, and triflates. The choice of initiator significantly influences the rate of initiation, with the reactivity generally following the order: triflates > nosylates > tosylates.[5] For a well-controlled polymerization, the rate of initiation should be faster than or equal to the rate of propagation.[5]

Propagation

The propagation step involves the nucleophilic attack of a monomer on the electrophilic carbon atom of the oxazolinium ring at the growing polymer chain end. This attack leads to the ring opening of the activated monomer and the regeneration of the oxazolinium cation at the new chain end, allowing the polymerization to proceed.[4]

Termination

The living polymerization can be terminated by the addition of a nucleophile, which reacts with the cationic propagating species to form a stable, neutral end-group. This step is crucial for introducing specific functionalities at the polymer chain end. A wide range of nucleophiles can be used as terminating agents, including water, alcohols, amines, and carboxylates.[6]

Diagram of the CROP Mechanism

Caption: General mechanism of the living cationic ring-opening polymerization of this compound.

Experimental Protocols

Materials and Purification

-

This compound (MeOx): Commercially available MeOx should be purified to remove any water or other nucleophilic impurities that can interfere with the polymerization. A common purification method involves distillation over calcium hydride (CaH₂) under an inert atmosphere.[7] Another reported method involves treatment with citric acid to remove basic impurities, followed by distillation.[8]

-

Initiator: The choice of initiator depends on the desired reactivity. Methyl tosylate (MeOTs) and methyl triflate (MeOTf) are commonly used and should be handled under anhydrous conditions.

-

Solvent: Acetonitrile is the most common solvent for the CROP of 2-oxazolines and should be dried before use, for example, by refluxing over CaH₂ followed by distillation.[2]

-

Terminating Agent: The terminating agent should be chosen based on the desired end-group functionality. For example, piperidine (B6355638) can be used to introduce a piperidine end-group.

General Polymerization Procedure

The following is a general protocol for the synthesis of PMeOx. The specific amounts of reactants will determine the target molecular weight.

-

Reactor Setup: A Schlenk flask or a similar reaction vessel is dried in an oven and then cooled under a stream of inert gas (e.g., argon or nitrogen).

-

Reagent Addition: The dried solvent (acetonitrile) is added to the reaction flask via a syringe. The initiator (e.g., methyl tosylate) is then added, followed by the purified this compound monomer. The reaction mixture is typically stirred to ensure homogeneity.[2]

-

Polymerization: The reaction vessel is immersed in a preheated oil bath at the desired temperature (e.g., 80 °C). The polymerization is allowed to proceed for a specific time, which can be monitored by techniques like ¹H NMR to follow monomer conversion.[5]

-

Termination: Once the desired monomer conversion is reached, the polymerization is terminated by adding the chosen terminating agent (e.g., a solution of piperidine in acetonitrile). The termination reaction is typically allowed to proceed for several hours or overnight at room temperature.[9]

-

Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, such as diethyl ether. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to yield the final product.[9]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of poly(this compound).

Quantitative Data

The living nature of CROP allows for a high degree of control over the final polymer properties. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Initiators for the Polymerization of 2-Ethyl-2-Oxazoline (B78409) (a model for 2-alkyl-2-oxazolines)

| Initiator | Apparent Propagation Rate Constant (k_app) (x 10⁻⁴ L mol⁻¹ s⁻¹) | Molar Mass ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Methyl tosylate (MeOTs) | 3.39 | 6500 | 1.10 | [5] |

| Methyl nosylate (B8438820) (MeONs) | 4.13 | 6200 | 1.08 | [5] |

| Methyl triflate (MeOTf) | 4.35 | 7100 | 1.11 | [5] |

| Ethyl tosylate (EtOTs) | Not determined due to slow initiation | 9000 | 1.22 | [5] |

| Ethyl nosylate (EtONs) | 4.13 | 7000 | 1.09 | [5] |

| Ethyl triflate (EtOTf) | 4.35 | 6800 | 1.08 | [5] |

| Conditions: 80°C in acetonitrile, [M]₀:[I]₀ = 50:1, [M]₀ = 4 M. Data for 2-ethyl-2-oxazoline is presented as it is a closely related and well-studied monomer, providing a good indication of the trends applicable to this compound. |

Table 2: Kinetic Data for the Polymerization of this compound with Different Initiators

| Initiator | Temperature (°C) | Apparent Polymerization Rate (k_app) (x 10⁻³ L mol⁻¹ s⁻¹) | Reference |

| Methyl triflate | 85 | - | [2] |

| Bistriflate | 85 | - | [2] |

| Tristriflate | 85 | - | [2] |

| Tetrakistriflate | 85 | - | [2] |

| Note: The original source provides graphical data showing a linear increase in polymerization rate with the number of triflate groups, but does not tabulate the exact k_app values. |

Table 3: Molecular Weight and Polydispersity of PMeOx under Different Conditions

| Initiator | [M]₀/[I]₀ | Molar Mass (Mₙ, g/mol ) | PDI | Reference |

| Methyl tosylate | 100 | - | < 1.30 | [10] |

| Methyl triflate | - | - | < 1.20 | [11] |

| Benzyl chloride/BF₃·OEt₂ | - | - | - | [8] |

| Note: The synthesis of high molar mass PMeOx (>10 kg/mol ) with low dispersity via direct CROP can be challenging due to chain transfer reactions. An alternative method involves the acetylation of linear polyethyleneimine (PEI).[12] |

Characterization of Poly(this compound)

Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymer. A narrow PDI (typically below 1.2) is indicative of a well-controlled, living polymerization.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the PMeOx. In ¹H NMR, characteristic peaks for the polymer backbone and the methyl side chains can be identified.[14] NMR can also be used to determine the degree of polymerization by comparing the integrals of the end-group signals with those of the repeating monomer units.

Applications in Drug Development

The unique properties of PMeOx make it an attractive candidate for various applications in drug development.

-

Drug Conjugation: The ability to introduce functional end-groups allows for the covalent attachment of drug molecules, creating polymer-drug conjugates with improved pharmacokinetics and targeted delivery.[15]

-

Micelle Formation: Amphiphilic block copolymers containing a hydrophilic PMeOx block can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs and enhancing their solubility and stability.[3]

-

Surface Modification: PMeOx can be used to coat nanoparticles or other drug carriers to create a "stealth" layer that reduces opsonization and prolongs circulation time in the bloodstream.[16]

Logical Relationship for PMeOx-Drug Conjugate Cellular Uptake

Caption: Cellular uptake and drug release mechanism of a PMeOx-drug conjugate.

Conclusion

The living cationic ring-opening polymerization of this compound is a powerful and versatile method for the synthesis of well-defined poly(this compound). The ability to control molecular weight, polydispersity, and end-group functionality makes PMeOx a highly attractive polymer for advanced biomedical applications, particularly in the field of drug delivery. A thorough understanding of the polymerization mechanism and careful control of the experimental conditions are crucial for the successful synthesis of PMeOx with desired properties for specific applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. tu-dresden.de [tu-dresden.de]

- 3. BJOC - Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone [beilstein-journals.org]

- 4. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the Degree of Crystallinity of Poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of defined high molar mass poly(this compound) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline) Homopolymer and Block Copolymers Investigated by NMR Spectroscopy and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Glass Transition Temperature (Tg) of Poly(2-methyl-2-oxazoline)

An In-depth Technical Guide to the Glass Transition Temperature of Poly(2-methyl-2-oxazoline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(this compound) (PMeOx), a polymer of significant interest in biomedical and pharmaceutical applications due to its biocompatibility, hydrophilicity, and "stealth" properties.[1] Understanding the Tg is crucial for predicting the polymer's physical state, mechanical properties, and stability, which are critical parameters in drug formulation and development.

The glass transition temperature of poly(this compound) is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This transition is a key characteristic of the polymer's thermal behavior.

Reported Tg Values

The glass transition temperature of poly(this compound) has been reported in the literature, with most values falling within a relatively narrow range. Differential scanning calorimetry (DSC) is the most common technique used for its determination.[2][3] A summary of reported Tg values is presented in Table 1.

Table 1: Reported Glass Transition Temperatures (Tg) of Poly(this compound)

| Tg (°C) | Measurement Method | Notes | Reference(s) |

| ~50 | Differential Scanning Calorimetry (DSC) | [2] | |

| 40-60 | Differential Scanning Calorimetry (DSC) | Heat capacity step observed in this range. | [2][3] |

| 39 | Differential Scanning Calorimetry (DSC) | For a homopolymer of 2-methoxycarbonylethyl-2-oxazoline (PMestOx), a related poly(2-oxazoline). | [4][5] |

It is important to note that poly(this compound) can exhibit some degree of crystallinity, especially when prepared by casting from solution.[2] However, upon melting and subsequent cooling, the polymer becomes amorphous.[2][6] The glass transition is a property of the amorphous phase.

Factors Influencing the Glass Transition Temperature

The glass transition temperature of PMeOx is not a fixed value but is influenced by several factors, most notably the polymer's molecular weight.

Effect of Molecular Weight

For many polymers, the glass transition temperature increases with increasing molecular weight, eventually reaching a plateau at high molecular weights. This relationship is due to the reduction in free volume associated with chain ends as the polymer chains become longer. For poly(2-oxazoline)s in general, it has been observed that the Tg increases with an increase in the molecular weight of the polymer.[7]

The relationship between molecular weight and Tg can be visualized as a general trend where lower molecular weight polymers exhibit lower Tg values, which then rise and level off as the molecular weight increases.

Caption: Conceptual relationship between molecular weight and Tg of PMeOx.

Experimental Determination of Tg

The primary method for determining the glass transition temperature of poly(this compound) is Differential Scanning Calorimetry (DSC).

Detailed Methodology for Differential Scanning Calorimetry (DSC)

The following provides a typical experimental protocol for measuring the Tg of PMeOx using DSC, based on common practices described in the literature.[2][8]

Objective: To determine the glass transition temperature (Tg) of a poly(this compound) sample.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Nitrogen gas supply for inert atmosphere

Procedure:

-

Sample Preparation: Accurately weigh 5-15 mg of the dry PMeOx sample into an aluminum DSC pan.

-

Encapsulation: Seal the pan hermetically using a crimper. Prepare an empty sealed pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with a constant flow of nitrogen (e.g., 50 mL/min) to maintain an inert atmosphere.

-

Thermal Program:

-